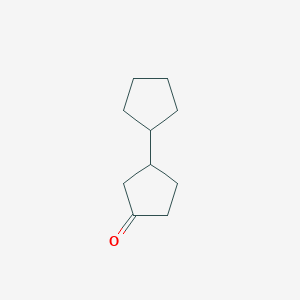

3-シクロペンチルシクロペンタン-1-オン

説明

Asymmetric Synthesis of Functionalized Cyclopentanones

The asymmetric synthesis of functionalized cyclopentanones has been achieved through a one-pot, multicatalytic formal [3+2] reaction. This process involves a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene catalyzed intramolecular crossed benzoin reaction. The resulting cyclopentanones exhibit high enantioselectivities and are derived from a variety of alkyl and aryl enals as well as a range of 1,3-dicarbonyls. This efficient method utilizes cheap, readily available starting materials and offers a rapid synthesis approach .

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group. These compounds exhibit pKa values similar to carboxylic acids and have been shown to effectively substitute for this functional group in drug design. The study demonstrates that cyclopentane-1,3-dione derivatives can exhibit potent thromboxane A2 receptor antagonist activity, with nanomolar IC50 and Kd values. The cyclopentane-1,3-dione moiety offers strong acidity, tunable lipophilicity, and structural versatility, making it a valuable addition to the palette of carboxylic acid isosteres .

Synthesis and Structure of Polyethylene with Cyclopentane Units

Polyethylene containing 1,3-cyclopentane units in the main chain has been synthesized via ring-opening metathesis copolymerization of cycloolefins followed by a hydrogenation reaction. The copolymers exhibit multiple melting points and a broad distribution of copolymer composition. Analyses indicate the existence of a hexagonal crystal structure in the hydrogenated polyethylene, highlighting the impact of 1,3-cyclopentane units on the material's properties .

Regioselective Rearrangement of Radical Cations

Cyclopentane-1,3-diyl radical cations have been generated and studied through photoinduced electron transfer and radiolytic oxidation. The study reveals a regioselective rearrangement to methylcyclopentene under specific conditions. ESR studies support the findings, showing a rapid and stereoselective rearrangement by a 1,2-hydrogen shift. This research provides insight into the behavior of radical cations derived from bicyclic compounds and their potential applications .

Toxicology and Dermatology of 3-Methyl-2-pentylcyclopentan-1-one

A comprehensive review of the toxicology and dermatology of 3-methyl-2-pentylcyclopentan-1-one, a fragrance ingredient, has been conducted. This compound belongs to the ketones cyclopentanones and cyclopentenones group, characterized by a cyclopentanone or cyclopentenone ring with various substituents. The review summarizes the available data on physical properties, toxicology, and dermatology, contributing to the safety assessment of this and related fragrance materials .

Regio- and Stereoselective Cyclopentanone Annulation

A novel synthetic method for functionalized cyclopentanones has been developed based on a [3+2] cycloaddition reaction. This method utilizes a 1-(methylthio)-2-siloxyallyl cationic species and olefins to afford cyclopentanones with high regio- and stereoselectivity. The reactions exhibit a preference for the formation of sterically hindered regioisomers and demonstrate high stereoselectivity when reacting with vinyl sulfides .

Palladium-Catalyzed Syntheses of Condensed Cyclopentanes

New syntheses of condensed cyclopentanes have been described, which are based on the insertion into a Pd-C bond followed by an easy reductive elimination step. These reactions are highly stereoselective, and the crystal structure of a synthesized compound reveals interesting features, such as a highly symmetric condensed cyclopentane system and a twisted phenyl group. This research expands the methodologies for creating complex cyclopentane structures .

Asymmetric Synthesis of Trisubstituted Cyclopentanes

An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been developed. The synthesis involves the preparation of disubstituted cyclopentenones, followed by catalytic reduction to achieve high yields and excellent enantiomeric excess. The resulting chiral allylic alcohols are further processed to obtain hydroxyacids, which are key components in the synthesis of substance P antagonists .

Synthesis and Structure of Bis(acetoxymethyl)tricyclopentanone

The synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one has been achieved through the catalyzed intramolecular addition of a diazoketone to a cyclopropene double bond. The X-ray crystal structure determination reveals an extremely short bridging carbon-carbon bond, providing insights into the molecular structure of this compound .

Synthesis and Configuration of Cyclopentanetetrol Acetate

The synthesis and relative configuration of (±)-(1α,2β,3β,4α)-1,2,3,4-cyclopentanetetrol 1-acetate have been described. This compound is a precursor in the synthesis of helicascolides and adopts a twist conformation in the cyclopentane ring. The study provides details on the molecular structure and the network of hydrogen bonds linking the molecules .

科学的研究の応用

化学反応における触媒作用

3-シクロペンチルシクロペンタン-1-オンは、さまざまな化学反応において触媒または中間体として機能する可能性があります。 その構造は、触媒反応において強い活性と高い選択性を特徴とする単原子触媒において重要な役割を果たす可能性があります 。この化合物は、医薬品や材料科学で使用される反応の効率に影響を与える、有機合成における新しい触媒方法の開発を促進する可能性があります。

医療画像診断と放射性同位体

医療画像診断の分野では、3-シクロペンチルシクロペンタン-1-オンなどの化合物は、放射性同位体で標識して造影剤を作成することができます 。これらの造影剤は、PETスキャンなどの診断手順で使用して、生体内の生物学的プロセスを可視化および追跡し、疾患の早期発見に役立ちます。

ナノテクノロジーと環境科学

ナノ材料は、環境改善において重要な役割を果たします。 3-シクロペンチルシクロペンタン-1-オンは、水質浄化、太陽電池、および環境センサーに使用されるナノ複合材料の合成に関与する可能性があります 。これらの用途は、持続可能な技術を開発し、汚染を軽減するために不可欠です。

材料科学と工学

材料科学では、3-シクロペンチルシクロペンタン-1-オンは、独自の機械的特性を持つ新素材の設計に貢献する可能性があります 。これは、さまざまな産業用途に不可欠な、耐久性の向上や制御された生分解性などの特定の特性を持つポリマーを作成するために使用できるかもしれません。

生化学研究

生化学的に、この化合物は、生物活性分子を合成するための前駆体または類似体である可能性があります。 それは、酵素反応と代謝経路の理解に役割を果たす可能性があり 、基本的な生物学的プロセスの洞察を提供し、新薬の開発に貢献します。

薬理学的用途

薬理学的に、3-シクロペンチルシクロペンタン-1-オンは、その治療の可能性について調査することができます。 それは、特にネットワーク薬理学の領域における創薬のリード化合物として機能する可能性があり、複数の標的に作用してポリファーマコフォリック効果を発揮する可能性があります .

特性

IUPAC Name |

3-cyclopentylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQKDYIMZAIYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397270 | |

| Record name | 1,1'-bi(cyclopentyl)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27610-86-2 | |

| Record name | 1,1'-bi(cyclopentyl)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)

![2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane](/img/structure/B1274272.png)